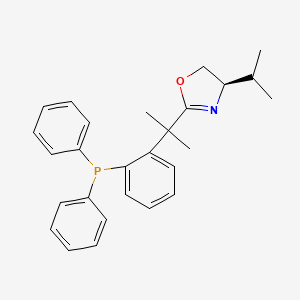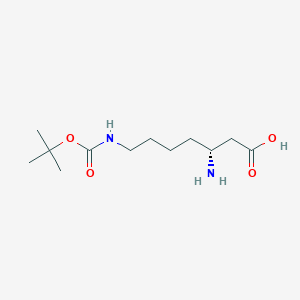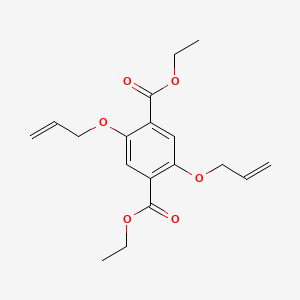![molecular formula C9H22Cl2N2 B8247898 [(Azepan-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8247898.png)
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Azepan-4-yl)methyl]dimethylamine dihydrochloride typically involves the reaction of azepane with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Azepane, formaldehyde, and dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: Azepane is reacted with formaldehyde and dimethylamine in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of [(Azepan-4-yl)methyl]dimethylamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Azepan-4-yl)methyl]dimethylamine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
N-Methylazepane: A derivative with a single methyl group attached to the nitrogen.
N,N-Dimethylazepane: A derivative with two methyl groups attached to the nitrogen.
Uniqueness
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride is unique due to the presence of both the azepane ring and the dimethylamine group, which confer specific chemical reactivity and potential biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propriétés
IUPAC Name |
1-(azepan-4-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-9-4-3-6-10-7-5-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJIKRWNJWCZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B8247821.png)

![1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B8247837.png)


![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B8247873.png)
![5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8247874.png)
![9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8247882.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one;hydrochloride](/img/structure/B8247901.png)
![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)



